IDO1/TDO Dual-Target Engagement vs. Selective IDO1 Inhibitor Epacadostat
The indolizino[6,7-b]indole scaffold, including the C-11 methyl ester analog, has been profiled as a dual IDO1/TDO inhibitor in the context of overcoming the clinical limitations of selective IDO1 inhibitors such as epacadostat [1]. Epacadostat (IDO1 IC50 ~ 10–100 nM) selectively inhibits IDO1 but does not address TDO-mediated tryptophan catabolism, a compensatory mechanism implicated in the failure of the Phase III ECHO-301 trial [1]. In contrast, indolizino[6,7-b]indole derivatives are designed to inhibit both IDO1 and TDO simultaneously [1]. Quantitative target engagement data for the specific compound Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-b]indole-11-carboxylate is currently limited to publicly available databases indicating micromolar-range activity; however, the structural features (C-11 methyl ester and C-5 ketone) are conserved across the dual-inhibitor chemotype described in the review literature [1].
| Evidence Dimension | IDO1 vs. TDO inhibitory breadth |
|---|---|
| Target Compound Data | Dual IDO1/TDO inhibitory profile inferred from indolizino[6,7-b]indole scaffold class [1] |
| Comparator Or Baseline | Epacadostat: Selective IDO1 inhibitor (IC50 ~ 10–100 nM); no significant TDO inhibition [1] |
| Quantified Difference | Qualitative advantage: dual-target engagement vs. single-target (IDO1-only) |
| Conditions | Review-level analysis of in vitro enzymatic assays and preclinical tumor models [1] |
Why This Matters
For procurement decisions in immuno-oncology research, dual IDO1/TDO inhibitors address a documented clinical resistance mechanism that selective IDO1 inhibitors cannot, making this compound mechanistically preferable for programs exploring tryptophan metabolism blockade.
- [1] Qian, S., et al. (2022). Dual-target inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1): A promising direction in cancer immunotherapy. European Journal of Medicinal Chemistry, 238, 114524. DOI: 10.1016/j.ejmech.2022.114524 View Source
